
5-Octyldihydrofuran-2(3H)-one-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Octyldihydrofuran-2(3H)-one-d4 is a deuterated analog of 5-Octyldihydrofuran-2(3H)-one, a compound known for its applications in various fields of chemistry and industry. The deuterium labeling is often used in research to trace the compound’s behavior in different reactions and environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyldihydrofuran-2(3H)-one-d4 typically involves the deuteration of 5-Octyldihydrofuran-2(3H)-one. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated chloroform or deuterated methanol
Temperature: Room temperature to moderate heating
Pressure: Atmospheric pressure or slightly elevated pressure
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes using continuous flow reactors to ensure efficient deuterium incorporation. The use of high-purity deuterium gas and optimized reaction conditions are crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Octyldihydrofuran-2(3H)-one-d4 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding lactones or carboxylic acids
Reduction: Further hydrogenation to saturated compounds
Substitution: Nucleophilic substitution reactions at the furan ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts
Major Products
Oxidation: Formation of this compound carboxylic acid
Reduction: Formation of fully saturated this compound
Substitution: Formation of halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
5-Octyldihydrofuran-2(3H)-one-d4 is used extensively in scientific research due to its unique properties:
Chemistry: As a tracer in reaction mechanisms and kinetic studies
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems
Medicine: In drug development to study the pharmacokinetics and metabolism of potential therapeutic agents
Industry: In the production of deuterated compounds for use in various industrial applications, including materials science and catalysis
Wirkmechanismus
The mechanism of action of 5-Octyldihydrofuran-2(3H)-one-d4 involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The deuterium atoms can influence the compound’s behavior by altering its vibrational frequencies and reaction kinetics. This can lead to differences in the compound’s stability, reactivity, and interaction with enzymes and other biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Octyldihydrofuran-2(3H)-one: The non-deuterated analog
5-Octyldihydrofuran-2(3H)-thione: A sulfur-containing analog
γ-Dodecalactone: A structurally similar lactone with different functional groups
Uniqueness
5-Octyldihydrofuran-2(3H)-one-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed tracing and analysis of the compound’s behavior in various environments, making it a valuable tool in scientific studies.
Eigenschaften
Molekularformel |
C12H22O2 |
|---|---|
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
5-(7,7,8,8-tetradeuteriooctyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3/i1D2,2D2 |
InChI-Schlüssel |
WGPCZPLRVAWXPW-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C([2H])C([2H])([2H])CCCCCCC1CCC(=O)O1 |
Kanonische SMILES |
CCCCCCCCC1CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


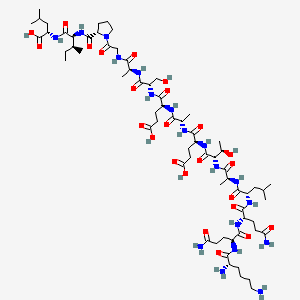
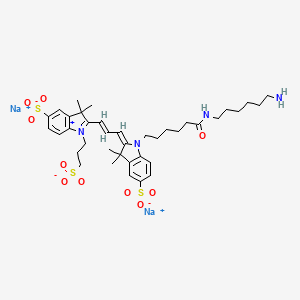
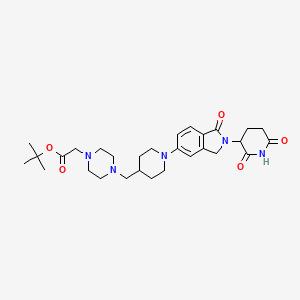
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
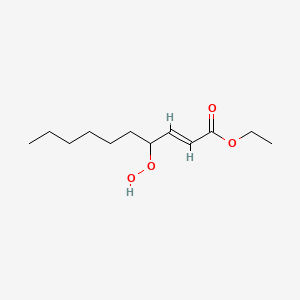
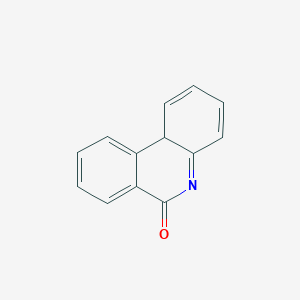
![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
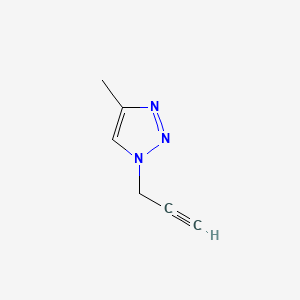
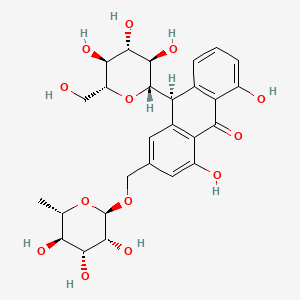
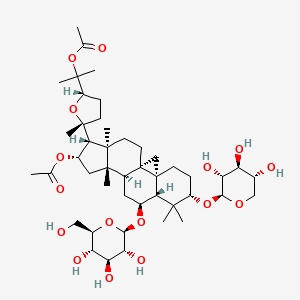
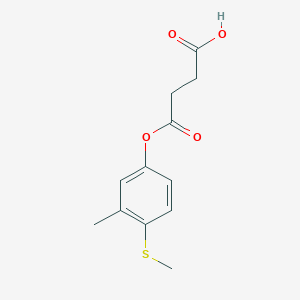
![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)
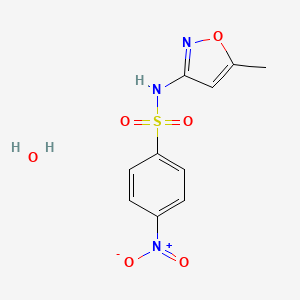
![N-[5-(2,2-difluoroethoxy)pyridin-3-yl]-N-({5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl}methyl)ethane-1-sulfonamide](/img/structure/B15136695.png)
